molecular formula C21H16FN3O3S B2481466 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1207030-77-0

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2481466
CAS No.: 1207030-77-0
M. Wt: 409.44
InChI Key: QNQXAMQUVCGTDH-UHFFFAOYSA-N
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Description

2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a fluorophenyl group at position 7 and a 4-methoxyphenylacetamide moiety at position 2. Its molecular formula is C₂₁H₁₆FN₃O₃S (calculated from analogs in and ), with a molecular weight of approximately 423.46 g/mol (similar to ). The compound’s core structure includes a thienopyrimidinone scaffold, which is associated with diverse biological activities, including anticancer and anti-inflammatory effects, as observed in structurally related analogs .

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-28-16-8-6-15(7-9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQXAMQUVCGTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide is a thienopyrimidine derivative that has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components, which include:

  • A thieno[3,2-d]pyrimidine core .
  • A fluorophenyl group that enhances its biological activity.
  • An acetamide moiety that contributes to its solubility and interaction with biological targets.
PropertyValue
IUPAC Name2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide
Molecular FormulaC22H18FN3O4S
Molecular Weight439.47 g/mol
CAS NumberNot available

The biological activity of this compound primarily revolves around its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies indicate that it may exert its effects through:

  • Inhibition of VEGFR-2 and AKT pathways : These pathways are crucial for tumor growth and angiogenesis. The compound has demonstrated IC50 values indicating effective inhibition of these targets (e.g., IC50 for VEGFR-2 was reported at 0.075 µM) .
  • Induction of apoptosis : The compound has been shown to induce programmed cell death in cancer cells by activating caspase pathways, leading to cell cycle arrest in the S phase .

Biological Activity Findings

Recent research highlights the compound's promising anticancer properties:

  • Antiproliferative Activity :
    • In vitro studies on liver (HepG2) and prostate (PC-3) cancer cell lines showed moderate to high cytotoxicity with IC50 values ranging from 2.15 µM to 6.96 µM for various derivatives .
    • Comparative analysis with doxorubicin, a standard chemotherapeutic agent, indicated that certain derivatives exhibited superior or comparable efficacy .
  • Selective Toxicity :
    • The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications .

Case Studies

Several studies have explored the biological activity of thienopyrimidine derivatives similar to the compound :

  • Study on Thiophene Derivatives : A study published in PMC demonstrated that thiophene derivatives, including those with similar structures, inhibited both VEGFR-2 and AKT pathways effectively while inducing apoptosis in liver cancer cells .
  • Synthesis and Anticancer Activity : Research indicated that modifications in the side chains of thienopyrimidine compounds could enhance their anticancer activity significantly. For instance, substituting different groups on the acetamide moiety led to variations in cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Table 1: Substituent Variations in Thieno/Benzothienopyrimidinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Evidence ID
Target Compound C₂₁H₁₆FN₃O₃S ~423.46 4-Fluorophenyl, 4-methoxyphenyl Not explicitly reported -
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide C₂₂H₁₈FN₃O₃S 423.462 4-Fluorophenyl, 3-methoxybenzyl Similar scaffold, no activity data
N-(4-Methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide C₂₁H₁₈N₄O₆S₂ 486.52 4-Nitrophenyl, sulfanyl group Potential kinase inhibition
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide C₂₁H₁₆ClN₃O₂S 409.888 Chlorophenyl, phenyl Supplier-listed (no activity data)

Key Observations :

  • Substituent position significantly impacts activity.
  • Electron-withdrawing groups (e.g., 4-nitrophenyl in ) may enhance kinase inhibition but reduce bioavailability due to increased hydrophobicity .

Heterocyclic Core Modifications

Table 2: Comparison with Quinazolinone and Benzothienopyrimidinone Derivatives

Compound Class Example Compound Core Structure Key Functional Groups Biological Activity Evidence ID
Thieno[3,2-d]pyrimidinone Target Compound Thienopyrimidinone 4-Fluorophenyl, 4-methoxyphenyl - -
Quinazolin-4-one (E)-2-(2-(4-Methoxystyryl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide Quinazolinone Styryl, 4-methoxyphenyl Anticancer (IC₅₀: 0.5–5 µM)
Benzothieno[3,2-d]pyrimidinone N-[2-(Cyclohexylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide Benzothienopyrimidinone Cyclohexylthio, sulfonamide COX-2 inhibition (IC₅₀: ~10 µM)

Key Observations :

  • Quinazolinone derivatives () exhibit potent anticancer activity but lack the thiophene ring, which may reduce metabolic stability compared to thienopyrimidinones .
  • Benzothienopyrimidinones () show anti-inflammatory effects via COX-2 inhibition, suggesting the thienopyrimidinone core’s versatility in targeting multiple pathways .

Table 3: Activity Data for Select Analogues

Compound Name Target Pathway/Assay Key Findings Evidence ID
Target Compound Not reported - -
Quinazolin-4-one derivatives (11m, 11n, 11o) Anticancer (in vitro) IC₅₀: 0.5–5 µM; apoptosis induction
Benzothieno[3,2-d]pyrimidinone derivatives (1, 2, 4, 8, 9, 10) COX-2 inhibition 50–80% inhibition at 10 µM; reduced IL-8/PGE₂
6-Fluoro-N-(7-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3-yl)acetamide Antimicrobial Moderate activity against S. aureus

Key Observations :

  • Fluorine substitution (as in ) correlates with antimicrobial activity, implying the target compound’s fluorophenyl group may enhance bioavailability or target binding .

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